molecular formula C12H18BrNO B1444912 1-(3-Bromophenyl)-3-propoxypropan-2-amine CAS No. 1248774-50-6

1-(3-Bromophenyl)-3-propoxypropan-2-amine

Cat. No.: B1444912
CAS No.: 1248774-50-6
M. Wt: 272.18 g/mol
InChI Key: TYAGNABDBKRSQX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-propoxypropan-2-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propoxypropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-propoxypropan-2-amine typically involves the following steps:

    Bromination of Phenyl Ring: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.

    Formation of Propoxypropan-2-amine: The brominated intermediate is then reacted with propoxypropan-2-amine under basic conditions to form the desired product. This step may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. Continuous monitoring and quality control are essential to maintain consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-propoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

1-(3-Bromophenyl)-3-propoxypropan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is utilized in studies investigating the biological activity of brominated phenyl compounds.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-propoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The propoxypropan-2-amine moiety contributes to the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-2-propoxypropan-2-amine
  • 1-(4-Bromophenyl)-3-propoxypropan-2-amine
  • 1-(3-Chlorophenyl)-3-propoxypropan-2-amine

Comparison: 1-(3-Bromophenyl)-3-propoxypropan-2-amine is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-bromophenyl)-3-propoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-6-15-9-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,12H,2,6,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAGNABDBKRSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(CC1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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